molecular formula C₁₇H₃₁ClN₂O₅S B1147610 N-Demethylclindamycin CAS No. 22431-45-4

N-Demethylclindamycin

Cat. No.: B1147610
CAS No.: 22431-45-4
M. Wt: 410.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethylclindamycin is a derivative of clindamycin, formed through the N-demethylation process. This chemical modification alters its interaction with bacterial ribosomes, specifically targeting the 50S subunit. By binding to this subunit, this compound interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .

Mechanism of Action

Target of Action

N-Demethylclindamycin, a derivative of clindamycin, specifically targets the 50S subunit of the bacterial ribosome . The 50S subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial agents.

Mode of Action

This compound operates by binding to the 50S ribosomal subunit, which obstructs the formation of peptide bonds between amino acids . This interaction hinders bacterial protein production, leading to the inhibition of bacterial growth and division .

Biochemical Pathways

The transformation of clindamycin into this compound involves an N-demethylation process . This chemical modification alters its interaction with the bacterial ribosome, enhancing its antimicrobial activity

Pharmacokinetics

This compound exhibits different pharmacokinetic properties compared to its parent compound, clindamycin. It persists in the body longer than clindamycin, contributing significantly to its in vivo activity . .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial protein synthesis, leading to the suppression of bacterial growth and division . It has been noted that this compound has a higher antimicrobial activity than clindamycin , making it a potent antibacterial agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites in the body can impact its antimicrobial activity . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect its stability and efficacy. More research is needed to fully understand the influence of environmental factors on this compound’s action.

Biochemical Analysis

Biochemical Properties

N-Demethylclindamycin interacts with the bacterial ribosome, specifically targeting the 50S subunit . This interaction is crucial for its role in inhibiting protein synthesis in bacteria .

Cellular Effects

This compound exerts its effects on various types of cells, particularly bacterial cells. By binding to the 50S subunit of the bacterial ribosome, it interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .

Molecular Mechanism

The mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome . This binding interaction interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to persist in the body longer than clindamycin, further adding to its contribution to in vivo activity

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on clindamycin, from which this compound is derived, suggests that it is well-tolerated in animals

Metabolic Pathways

This compound is formed through the N-demethylation of clindamycin . In rats, sulfoxidation and N-demethylation were found to be the predominant metabolic routes .

Transport and Distribution

This compound is distributed within cells and tissues through various mechanisms. In a study involving AIDS patients, this compound was found to penetrate into the cerebrospinal fluid following intravenous infusion .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the area of the bacterial ribosome in bacterial cells

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Demethylclindamycin is synthesized from clindamycin through a demethylation reaction. The process involves the removal of a methyl group from the nitrogen atom in the clindamycin molecule. This reaction can be achieved using various demethylating agents under controlled conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale demethylation of clindamycin. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of demethylating agent, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

N-Demethylclindamycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

For example, oxidation can lead to the formation of this compound sulfoxide, which has different biological activities compared to the parent compound .

Scientific Research Applications

N-Demethylclindamycin has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Demethylclindamycin include:

Uniqueness

This compound is unique due to its higher antimicrobial activity compared to clindamycin. This increased activity is attributed to the removal of the methyl group, which enhances its binding affinity to the bacterial ribosome. Additionally, its ability to inhibit protein synthesis in a variety of bacteria makes it an invaluable tool for understanding bacterial gene expression and resistance development .

Properties

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBHHHCDEYATPY-MHXMMLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22431-45-4
Record name N-Demethylclindamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEMETHYLCLINDAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C0YZC7W4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the relationship between clindamycin and N-Demethylclindamycin?

A: this compound is a major metabolite of the antibiotic clindamycin. This means that after clindamycin is administered, the body breaks it down, and this compound is one of the resulting compounds. [, ]

Q2: Can this compound inhibit DNA synthesis like clindamycin?

A: Yes, research demonstrates that this compound can inhibit DNA synthesis in rabbit colonic mucosa, similar to clindamycin. [] This inhibition was observed at concentrations as low as 10 micrograms/ml and was found to be reversible. This finding further supports the idea that this compound could play a role in the overall antimicrobial effect.

Q3: Are there any structural studies on this compound?

A: Yes, researchers have used 1H and 13C NMR spectroscopy to study the conformation of this compound and its cyclic derivatives. [] This type of analysis helps scientists understand the three-dimensional shape of the molecule, which can be crucial for understanding its interactions with biological targets.

Q4: What are the primary metabolic pathways of clindamycin that lead to the formation of this compound?

A: Research indicates that this compound is formed from clindamycin through a process called N-demethylation. [] This metabolic pathway involves the removal of a methyl group (-CH3) from the clindamycin molecule. The specific enzymes responsible for this reaction in different species may vary and warrant further investigation.

Q5: Are there specific analytical techniques used to detect and measure this compound?

A: Yes, various analytical methods have been developed. One example is radioimmunoassay, which offers improved accuracy compared to traditional microbiological assays due to its minimal response to this compound. [] Liquid chromatography-mass spectrometry (LC-MS) has also been employed to measure clindamycin and its metabolites, including this compound, in biological samples. [] These techniques are crucial for understanding the pharmacokinetics of both clindamycin and its metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.